3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE
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Overview
Description
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE is a synthetic derivative of diprenorphine, an opioid receptor antagonist. This compound is characterized by its molecular formula C44H47NO4 and a molecular weight of 653.85 g/mol . It is a colorless or nearly colorless solid with a density of approximately 1.32 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE involves multiple steps. One notable method includes the conversion of diprenorphine to 6-O-desmethyl-diprenorphine using LiAlH4/CCl4 system . The phenolic 3-OH group is then protected with a triphenylmethyl group, resulting in this compound . Selective alkylation of this intermediate is achieved using (2-bromoethoxy)-tert-butyldiphenylsilane in the 6-O-position . Finally, the TBDPS protecting group is cleaved, and the primary alcohol is tosylated with Tos2O/CH2Cl2/pyridine to yield the desired precursor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the outlined laboratory procedures, with potential optimizations for scale-up and automation to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions often involve or in the presence of bases like or .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by binding to opioid receptors, including mu (MOR) , kappa (KOR) , and delta (DOR) receptors . It acts as an antagonist, blocking the effects of endogenous opioids and other agonists at these receptors . This interaction modulates various physiological processes, including pain perception and mood regulation .
Comparison with Similar Compounds
Similar Compounds
Diprenorphine: The parent compound, also an opioid receptor antagonist.
6-O-Desmethyl-Diprenorphine: A direct precursor in the synthesis of 3-O-TRITYL-6-O-DESMETHYL-DIPRENORPHINE.
[18F]FE-DPN: A radiolabeled derivative used in PET imaging.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its utility as a precursor for radiolabeled imaging agents. Its trityl protection group allows for selective reactions, facilitating the synthesis of various derivatives for research applications .
Properties
CAS No. |
157891-92-4 |
---|---|
Molecular Formula |
C44H47NO4 |
Molecular Weight |
653.863 |
InChI |
InChI=1S/C44H47NO4/c1-40(2,46)35-27-41-22-23-43(35,47)39-42(41)24-25-45(28-29-18-19-29)36(41)26-30-20-21-34(38(48-39)37(30)42)49-44(31-12-6-3-7-13-31,32-14-8-4-9-15-32)33-16-10-5-11-17-33/h3-17,20-21,29,35-36,39,46-47H,18-19,22-28H2,1-2H3/t35-,36-,39-,41-,42+,43-/m1/s1 |
InChI Key |
GQJWDBCOKDMQTG-NGHQQUAESA-N |
SMILES |
CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O4)CC1CC1)O)O |
Origin of Product |
United States |
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